

4-Chloro-2-(trifluoromethyl)phenyl isocyanate

CAS number lookup

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-2-(trifluoromethyl)phenyl
isocyanate

Cat. No.: B098496

[Get Quote](#)

An In-Depth Technical Guide to **4-Chloro-2-(trifluoromethyl)phenyl isocyanate**

For Researchers, Scientists, and Drug Development Professionals

Overview

4-Chloro-2-(trifluoromethyl)phenyl isocyanate, identified by the CAS Number 16588-69-5, is a highly reactive organic compound used as a key building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.^[1] Its structure, featuring a phenyl ring substituted with a chlorine atom, a trifluoromethyl (-CF₃) group, and a highly electrophilic isocyanate (-N=C=O) functional group, dictates its chemical behavior and utility.

The trifluoromethyl group significantly enhances the compound's lipophilicity and can influence the biological activity of its derivatives, while the chlorine atom affects its electronic properties. ^[1] The isocyanate group is prone to nucleophilic attack, making this compound an essential reagent for creating urea, carbamate, and thiocarbamate linkages, which are common motifs in biologically active compounds.^[1] This guide provides a comprehensive overview of its properties, a representative synthesis protocol, key reactivity patterns, and essential safety information.

Chemical and Physical Properties

The physicochemical properties of **4-Chloro-2-(trifluoromethyl)phenyl isocyanate** are critical for its handling, storage, and application in synthesis. The data below has been compiled from various chemical suppliers and safety data sheets.

Property	Value	Reference(s)
CAS Number	16588-69-5	[1] [2] [3] [4] [5]
Molecular Formula	C ₈ H ₇ ClF ₃ NO	[1] [2] [5]
Molecular Weight	221.56 g/mol	[5]
Appearance	Colorless to pale yellow liquid	[1] [2]
Boiling Point	64-64.5 °C @ 0.5 mm Hg 114-115 °C @ 10 mm Hg	[4] [5]
Density	1.467 g/mL at 25 °C	[5]
Refractive Index (n ²⁰ /D)	1.501	[5]
Flash Point	94 °C (201.2 °F)	[2] [4]
Purity	Typically ≥97% or ≥98%	[1] [2]
Sensitivity	Moisture Sensitive	[4] [5]

Synthesis and Manufacturing

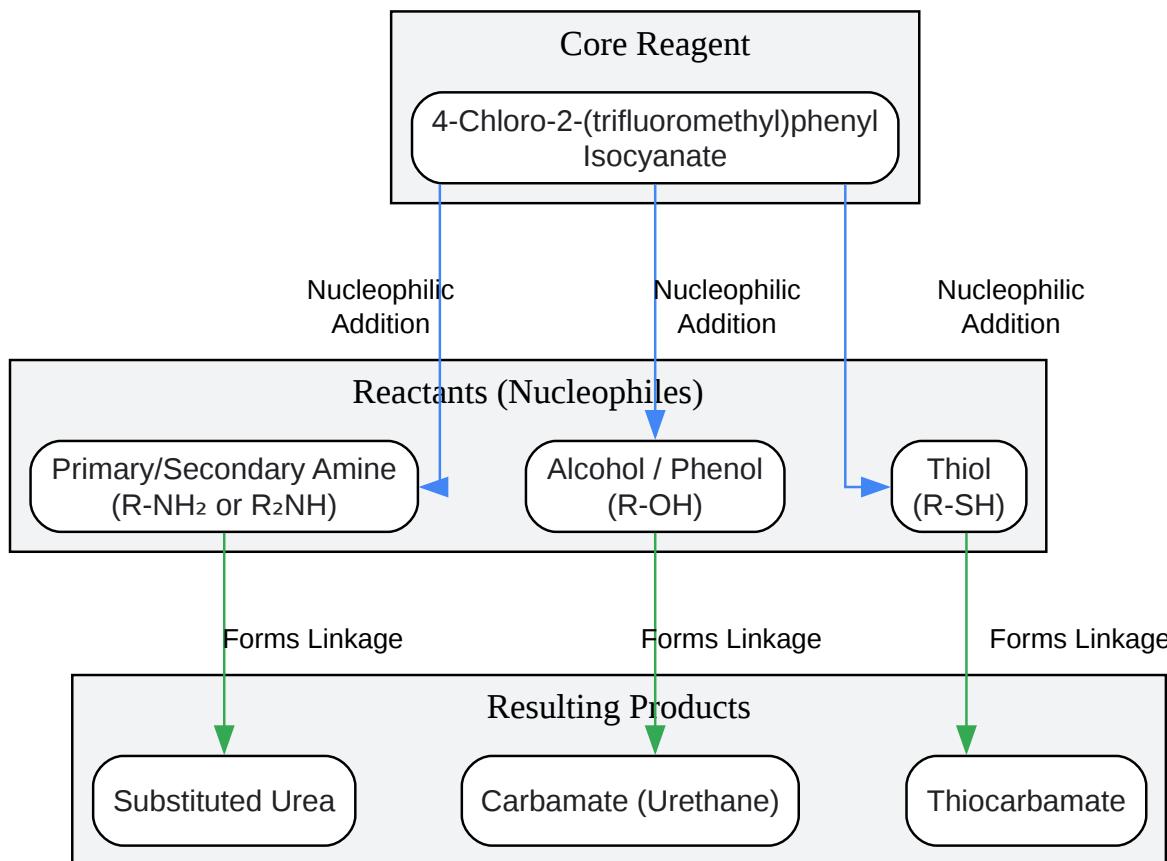
The standard industrial synthesis of aryl isocyanates involves the phosgenation of the corresponding aniline. However, due to the high toxicity of phosgene gas, alternative, safer phosgene equivalents like triphosgene (bis(trichloromethyl) carbonate) are commonly used in laboratory and smaller-scale syntheses. Below is a representative experimental protocol for the synthesis of **4-Chloro-2-(trifluoromethyl)phenyl isocyanate** from its aniline precursor.

Experimental Protocol: Synthesis from 4-Chloro-2-(trifluoromethyl)aniline

This protocol is a general method for converting anilines to isocyanates using triphosgene.

Reagents and Materials:

- 4-Chloro-2-(trifluoromethyl)aniline
- Triphosgene
- Anhydrous Toluene (or another inert solvent like Dichloromethane)
- A non-nucleophilic base (e.g., Triethylamine or N,N-Diisopropylethylamine)
- Inert atmosphere (Nitrogen or Argon)
- Standard glassware for reflux and distillation


Procedure:

- **Setup:** A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The system is flame-dried or oven-dried and cooled under an inert atmosphere.
- **Reaction Mixture:** A solution of 4-Chloro-2-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous toluene is charged into the flask.
- **Triphosgene Addition:** A solution of triphosgene (approximately 0.35-0.40 equivalents) in anhydrous toluene is added dropwise to the stirred aniline solution at room temperature.
- **Heating:** After the addition is complete, the reaction mixture is heated to reflux. The reaction progress is monitored by TLC or GC-MS to observe the disappearance of the starting aniline. The reaction typically requires several hours.
- **Workup:** Once the reaction is complete, the mixture is cooled to room temperature. The solvent is carefully removed under reduced pressure.
- **Purification:** The crude product is purified by fractional vacuum distillation to yield **4-Chloro-2-(trifluoromethyl)phenyl isocyanate** as a clear, colorless liquid.

Note: This is a representative protocol. Isocyanate synthesis is hazardous and should only be performed by trained chemists with appropriate safety precautions in a well-ventilated fume hood.

Reactivity and Applications in Drug Development

The synthetic utility of **4-Chloro-2-(trifluoromethyl)phenyl isocyanate** is centered on the high electrophilicity of the isocyanate carbon atom. It readily reacts with nucleophiles (Nu-H) such as amines, alcohols, and thiols.

[Click to download full resolution via product page](#)

Caption: Reaction workflow of **4-Chloro-2-(trifluoromethyl)phenyl isocyanate**.

This reactivity is widely exploited in drug discovery. For instance, the related isomer, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, is a crucial intermediate in the synthesis of Sorafenib, an oral multi-kinase inhibitor used to treat cancer. In the synthesis of Sorafenib, the isocyanate reacts with an aniline derivative to form the critical urea bond that defines the drug's core structure. Similarly, **4-Chloro-2-(trifluoromethyl)phenyl isocyanate** is used as a reagent in

the synthesis of benzothiazole compounds that act as antagonists for chemokine receptor 2, which may have applications in treating inflammatory diseases.[5]

Safety and Handling

4-Chloro-2-(trifluoromethyl)phenyl isocyanate is a hazardous chemical that requires strict safety protocols.

- **Toxicity:** The compound is harmful if swallowed, in contact with skin, or inhaled.[2][3]
- **Irritation:** It is a known irritant to the skin, eyes, and respiratory system.[2][3]
- **Sensitization:** As with many isocyanates, there is a risk of causing allergic reactions, asthma-like symptoms, or breathing difficulties upon inhalation.[2][3]

Handling Recommendations:

- Work should be conducted in a well-ventilated chemical fume hood.
- Personal Protective Equipment (PPE) is mandatory, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
- In case of potential inhalation exposure, respiratory protection should be used.[2]
- Due to its moisture sensitivity, it should be stored under an inert atmosphere (e.g., nitrogen) in a tightly sealed container in a cool, dry place.

Conclusion

4-Chloro-2-(trifluoromethyl)phenyl isocyanate is a valuable and versatile reagent for medicinal chemists and process developers. Its well-defined reactivity, centered on the isocyanate group, allows for the reliable formation of key structural motifs in drug candidates and other complex organic molecules. While its handling requires significant precautions due to its toxicity and reactivity, its utility in constructing molecules with potential therapeutic value makes it an important tool in modern organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 16588-69-5: 4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL ISOCYANATE [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. 16588-69-5,4-Chloro-2-(trifluoromethyl)phenyl Isocyanate- AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals, 韶远科技 (上海) 有限公司 [accelachem.com]
- 5. 4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL ISOCYANATE Two Chongqing Chemdad Co. , Ltd [chemdad.com]
- To cite this document: BenchChem. [4-Chloro-2-(trifluoromethyl)phenyl isocyanate CAS number lookup]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b098496#4-chloro-2-trifluoromethyl-phenyl-isocyanate-cas-number-lookup>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com